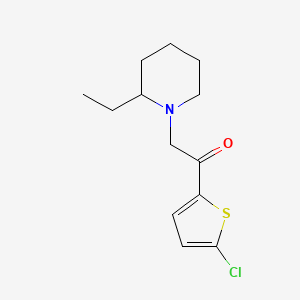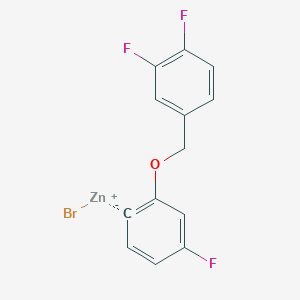
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The specific stereochemistry indicated by (3S,5R) suggests that the compound has chiral centers, which can significantly influence its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butylamino group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the pentan-3-yloxy group: This can be done through etherification reactions.
Esterification to form the carboxylate: This involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the tert-butylamino group.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could occur at the amino or ether groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The chiral centers may play a crucial role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl (3S,5R)-5-(tert-butylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H33NO3 |
|---|---|
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
ethyl (3S,5R)-5-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C18H33NO3/c1-7-15(8-2)22-16-11-13(17(20)21-9-3)10-14(12-16)19-18(4,5)6/h11,14-16,19H,7-10,12H2,1-6H3/t14-,16-/m1/s1 |
Clave InChI |
XUPJSCFKUAYEKT-GDBMZVCRSA-N |
SMILES isomérico |
CCC(CC)O[C@H]1C[C@@H](CC(=C1)C(=O)OCC)NC(C)(C)C |
SMILES canónico |
CCC(CC)OC1CC(CC(=C1)C(=O)OCC)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



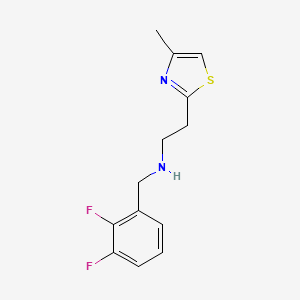
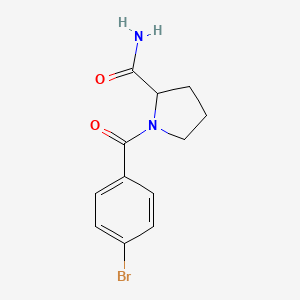
![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)

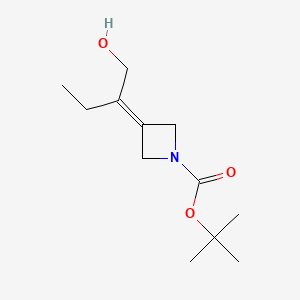
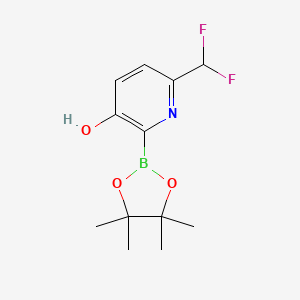



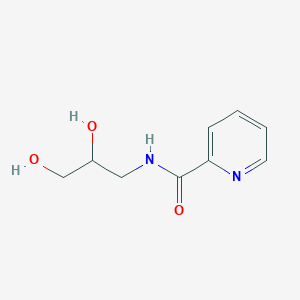
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
